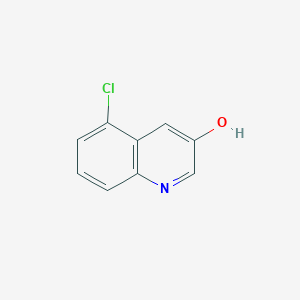

5-Chloroquinolin-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

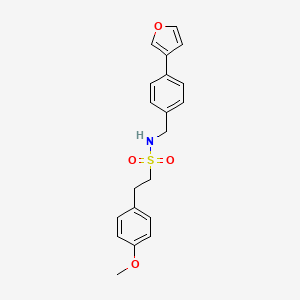

5-Chloroquinolin-3-ol, also known as Cloxyquin, is a quinoline derivative . It is commonly used as an anti-infective and antioxidant agent . The molecular formula is C9H6ClNO and it has a molecular weight of 179.603 .

Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Chloroquinolin-3-ol, has been a subject of numerous studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 5-Chloroquinolin-3-ol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H and the IUPAC Standard InChIKey is CTQMJYWDVABFRZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline derivatives, including 5-Chloroquinolin-3-ol, have been synthesized using various chemical reactions . For example, a novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .科学研究应用

Antibacterial Properties

5-Chloroquinolin-3-ol: exhibits promising antibacterial activity. Researchers have synthesized quinoline derivatives via the Mannich reaction, and compound 5d emerged as a potent antibacterial agent. It effectively targets both Gram-positive (G+) and Gram-negative (G-) bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL. Notably, compound 5d demonstrates a dual-target mechanism of action by interacting with bacterial LptA and Top IV proteins .

Gelation Behavior

The gelation behavior of 5-Chloroquinolin-3-ol is noteworthy. This property has implications for drug delivery systems and the preparation of pharmaceutical formulations. Further exploration of its gelation properties could enhance drug delivery strategies .

Scaffold for Drug Discovery

Quinoline derivatives, including 5-Chloroquinolin-3-ol, serve as essential scaffolds for drug discovery. Their versatile applications in industrial and synthetic organic chemistry make them valuable leads. Researchers continue to explore novel chemical scaffolds to combat multidrug-resistant bacteria, and quinolines play a crucial role in this endeavor .

Antimicrobial Activity

Compound 5-Chloroquinolin-3-ol and its derivatives exhibit antimicrobial potential. For instance, the compound 5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (7a) displays significant activity against methicillin-sensitive Staphylococcus aureus (MSSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains .

安全和危害

5-Chloroquinolin-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

5-Chloroquinolin-3-ol, also known as Cloxyquin, is primarily an antifungal agent .

Mode of Action

It is believed to be bacteriostatic . This means it inhibits the growth and reproduction of bacteria, rather than killing them outright. It achieves this by interfering with bacterial protein synthesis, DNA replication, or other aspects of bacterial cellular metabolism .

Biochemical Pathways

It is known that the compound has a significant impact on bacterial metabolism, which suggests that it may interfere with key metabolic pathways .

Pharmacokinetics

It is known that the compound is rapidly and extensively absorbed when applied topically , especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

The primary result of the action of 5-Chloroquinolin-3-ol is the inhibition of bacterial growth and reproduction . This results in a decrease in the population of the bacteria, thereby helping to control the infection.

属性

IUPAC Name |

5-chloroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPGQWORGIUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid](/img/structure/B2911750.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)

![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)